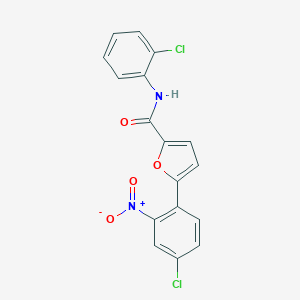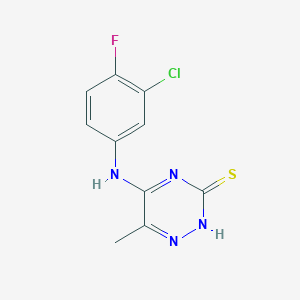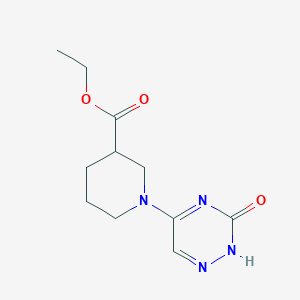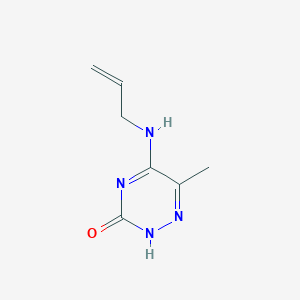![molecular formula C14H14FN5O3 B254189 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide](/img/structure/B254189.png)
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide is a complex organic compound that features a triazine ring and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide typically involves multiple steps. One common method includes the reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine with a hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazine ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-propanoic acid
Uniqueness
Compared to similar compounds, 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide stands out due to the presence of the fluorophenyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H14FN5O3 |
|---|---|
Molekulargewicht |
319.29 g/mol |
IUPAC-Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C14H14FN5O3/c1-8(9-2-4-10(15)5-3-9)17-19-12(21)7-6-11-13(22)16-14(23)20-18-11/h2-5H,6-7H2,1H3,(H,19,21)(H2,16,20,22,23)/b17-8+ |
InChI-Schlüssel |
ZDDAZAVWAYSQKH-CAOOACKPSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CCC1=NNC(=O)NC1=O)/C2=CC=C(C=C2)F |
SMILES |
CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B254113.png)
![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)



![5-bromo-N-(3,4-dimethylphenyl)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}pyrimidine-4-carboxamide](/img/structure/B254125.png)
![N-[2-(4-methoxyphenyl)-2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B254127.png)

![methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate](/img/structure/B254129.png)
![6-methyl-5-[(2-methylcyclohexyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254131.png)

![5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254133.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
